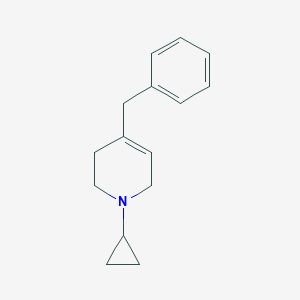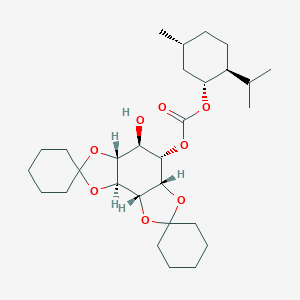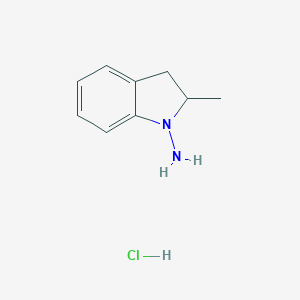
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine (BCPT) is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases such as Parkinson's disease. BCPT is a member of the tetrahydropyridine family, which includes compounds such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) that are known to induce Parkinson's disease-like symptoms in humans and animals.
Mécanisme D'action
The exact mechanism of action of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine is not fully understood, but it is believed to act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain. 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and function of neurons.
Effets Biochimiques Et Physiologiques
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has been shown to have a number of biochemical and physiological effects in animal models of Parkinson's disease. These include the protection of dopaminergic neurons from degeneration, the reduction of oxidative stress and inflammation in the brain, and the improvement of motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine in lab experiments is its well-established synthesis method and its ability to easily cross the blood-brain barrier. However, one limitation is that the exact mechanism of action of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine is not fully understood, which can make it challenging to design experiments that target specific pathways.
Orientations Futures
There are several future directions for research on 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine. One area of focus is the development of more potent and selective analogs of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine that can be used for the treatment of neurodegenerative diseases. Another area of focus is the investigation of the long-term effects of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine treatment, including its potential to slow disease progression and improve quality of life in patients with neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine and its potential interactions with other drugs and therapies.
Méthodes De Synthèse
The synthesis of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine involves a multi-step process that includes the reaction of cyclopropylmethylamine with benzaldehyde, followed by a series of chemical transformations to yield the final product. The synthesis of 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has been optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease. In animal models of Parkinson's disease, 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has been shown to protect dopaminergic neurons from degeneration and improve motor function. 4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine has also been studied for its potential use in the treatment of other neurodegenerative diseases such as Alzheimer's disease and Huntington's disease.
Propriétés
Numéro CAS |
158271-18-2 |
|---|---|
Nom du produit |
4-Benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine |
Formule moléculaire |
C15H19N |
Poids moléculaire |
213.32 g/mol |
Nom IUPAC |
4-benzyl-1-cyclopropyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C15H19N/c1-2-4-13(5-3-1)12-14-8-10-16(11-9-14)15-6-7-15/h1-5,8,15H,6-7,9-12H2 |
Clé InChI |
XTVSQINPBNHYIX-UHFFFAOYSA-N |
SMILES |
C1CC1N2CCC(=CC2)CC3=CC=CC=C3 |
SMILES canonique |
C1CC1N2CCC(=CC2)CC3=CC=CC=C3 |
Synonymes |
4-benzyl-1-cyclopropyl-1,2,3,6-tetrahydropyridine BnCPTHP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)

![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)



![[Methylsulfanyl(phenylsulfanyl)methylidene]cyanamide](/img/structure/B122312.png)
